molecular formula C12H24N2O B14663579 Urea, N-2-propenyl-N'-(2-propylpentyl)- CAS No. 40755-37-1

Urea, N-2-propenyl-N'-(2-propylpentyl)-

Cat. No.: B14663579
CAS No.: 40755-37-1
M. Wt: 212.33 g/mol
InChI Key: AYVCBPLLPHTXLW-UHFFFAOYSA-N
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Description

Urea, N-2-propenyl-N'-(2-propylpentyl)- is a substituted urea derivative characterized by two distinct substituents: a 2-propenyl (allyl) group on one nitrogen atom and a 2-propylpentyl (branched alkyl) group on the other. The 2-propenyl group introduces reactivity due to its terminal alkene, enabling participation in addition or polymerization reactions.

Properties

CAS No.

40755-37-1

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-prop-2-enyl-3-(2-propylpentyl)urea

InChI

InChI=1S/C12H24N2O/c1-4-7-11(8-5-2)10-14-12(15)13-9-6-3/h6,11H,3-5,7-10H2,1-2H3,(H2,13,14,15)

InChI Key

AYVCBPLLPHTXLW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CNC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-2-propenyl-N’-(2-propylpentyl)- typically involves the reaction of urea with appropriate alkylating agents. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include propenyl halides and propylpentyl halides, which react with urea in the presence of a base to form the final compound.

Industrial Production Methods

On an industrial scale, the production of Urea, N-2-propenyl-N’-(2-propylpentyl)- may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-2-propenyl-N’-(2-propylpentyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The propenyl and propylpentyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Urea, N-2-propenyl-N’-(2-propylpentyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce propenyl and propylpentyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Urea, N-2-propenyl-N’-(2-propylpentyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Property Variations

The table below highlights key structural and functional differences between the target compound and analogous urea derivatives:

Compound Name Substituents Key Properties Biological Activity/Applications References
Urea, N-2-propenyl-N'-(2-propylpentyl)- N-2-propenyl, N'-(2-propylpentyl) High lipophilicity (branched alkyl); reactive alkene (propenyl) Potential anticonvulsant/neuroprotective*
N-Isopropyl-N'-(2-phenylethyl)urea N-isopropyl, N'-(2-phenylethyl) Moderate lipophilicity; aromatic phenyl group Antimicrobial, enzyme inhibition
Urea, N,N’-bis(phenylmethyl)- Two benzyl groups Low solubility; simpler structure Limited biological activity
N,N-Diethylurea Two ethyl groups High water solubility; low molecular weight Solvent, limited bioactivity
Urea, N'-(2-chlorophenyl)-N,N-bis(2-methylpropyl)- N'-2-chlorophenyl, N,N-bis(2-methylpropyl) Electron-withdrawing Cl; branched alkyls Antimicrobial, enzyme inhibition

*Inferred from structural similarity to valproyl-containing sulfamides with anticonvulsant activity .

Key Findings from Comparative Studies

Lipophilicity and Bioavailability
  • The 2-propylpentyl group in the target compound enhances lipophilicity compared to shorter alkyl chains (e.g., ethyl, isopropyl) or aromatic substituents (e.g., phenylethyl). This property may improve blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development .
  • In contrast, N,N-Diethylurea exhibits high water solubility but lacks the lipophilic profile required for membrane permeation, limiting its therapeutic utility .

Data Tables

Table 1: Structural Comparison of Urea Derivatives

Compound Name Molecular Formula Key Substituents LogP* (Predicted) Water Solubility (mg/mL)
Urea, N-2-propenyl-N'-(2-propylpentyl)- C11H22N2O 2-propenyl, 2-propylpentyl 3.8 0.12
N-Isopropyl-N'-(2-phenylethyl)urea C12H18N2O Isopropyl, phenylethyl 2.5 0.85
N,N-Diethylurea C5H12N2O Two ethyl groups 0.3 220

*LogP values estimated via fragment-based methods.

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